1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine
Description
The compound "1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine" is a piperidine derivative, which is a class of organic compounds containing a saturated six-membered ring with one nitrogen atom. Piperidine derivatives are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active molecules. They often serve as ligands for various neurotransmitter transporters and receptors, which makes them valuable in the study of neurological disorders and as potential therapeutic agents.
Synthesis Analysis
The synthesis of piperidine derivatives can be approached through various strategies. For instance, the synthesis of 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines was achieved using ethyl p-methoxycinnamate and an acid-mediated amido cyclization reaction, which is a method that could potentially be adapted for the synthesis of the compound . Another relevant synthesis is the preparation of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, which was accomplished from 1-methyl-1,2,3,6-tetrahydropyridine via an efficient formation of cis-fused oxazolidinopiperidine . These methods highlight the versatility of synthetic approaches in creating piperidine derivatives with various functional groups.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their interaction with biological targets. The crystal and molecular structure of related compounds, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, has been determined, showing that hydrogen bonding and C-H…π interactions play a significant role in stabilizing the molecular conformation . These interactions could also be relevant to the molecular structure of "1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine," influencing its binding affinity and selectivity to biological targets.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and interaction with biological systems. For example, the synthesis of novel pyridine derivatives, such as 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, involves a one-pot, three-component reaction using malononitrile, 4-methoxybenzaldehyde, and piperidine . This type of multi-component reaction could be explored for the functionalization of "1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine" to enhance its pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and substituents. These properties are critical for their pharmacokinetics and pharmacodynamics. Although the specific physical and chemical properties of "1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine" are not detailed in the provided papers, related compounds have been studied for their binding affinity to neurotransmitter transporters, such as the dopamine transporter (DAT) . The affinity and selectivity of these compounds are determined by the nature of the N-substituent, which is an important consideration for the analysis of the target compound.
Scientific Research Applications
Organic Synthesis
“1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine” is used as a precursor for the synthesis of other organic compounds . The specific methods of application or experimental procedures were not detailed in the source. The outcomes of these syntheses would depend on the specific reactions being carried out.
Nanocatalyst Synthesis
The compound is used in the synthesis of Fe3O4@SiO2-Amine-DAB/Py-CuCl2 nanocomposite, which acts as an efficient and reusable nanocatalyst for the synthesis of 2,3,5-triaryl furans and diaryl sulfoxides . The catalytic system accommodates a broad substrate scope, encompassing aryl ketones, styrenes, and aryl sulfides with both withdrawing and donating groups on the ring, yielding target products with high yields . The catalyst exhibits notable reusability, maintaining stable efficiency over seven runs .
Fentanyl Analogues
This compound is structurally similar to fentanyl, a potent synthetic opioid . As such, it could potentially be used in the synthesis of fentanyl analogues, which are compounds developed by pharmaceutical companies for legitimate medical use, and those which have been sold as designer drugs . The specific methods of application or experimental procedures were not detailed in the source. The outcomes of these syntheses would depend on the specific reactions being carried out.
Antidepressant Molecules
The compound could potentially be used in the synthesis of antidepressant molecules . One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures . The outcomes of these syntheses would depend on the specific reactions being carried out.
Isocyanate Derivatives
This compound can be used to synthesize isocyanate derivatives . Isocyanates are used in a variety of applications and are particularly useful in the production of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers . The specific methods of application or experimental procedures were not detailed in the source. The outcomes of these syntheses would depend on the specific reactions being carried out.
Melanin-Targeting Radiotracers
The compound could potentially be used in the synthesis of melanin-targeting radiotracers . Melanin is a potential target for diagnosing and treating melanoma . The outcomes of these syntheses would depend on the specific reactions being carried out.
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-17-14-4-2-12(3-5-14)6-9-16-10-7-13(15)8-11-16/h2-5,13H,6-11,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGMIBQQTLUEKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70234193 | |
Record name | 1-(2-(4-Methoxyphenyl)ethyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70234193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine | |
CAS RN |
85098-70-0 | |
Record name | 1-[2-(4-Methoxyphenyl)ethyl]-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85098-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-(4-Methoxyphenyl)ethyl)piperidin-4-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085098700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-(4-Methoxyphenyl)ethyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70234193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(4-methoxyphenyl)ethyl]piperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.629 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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